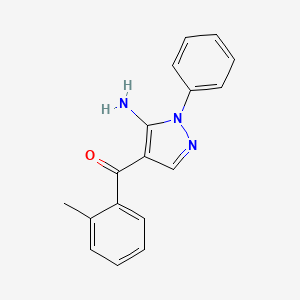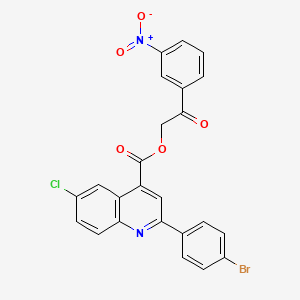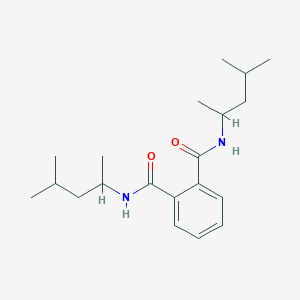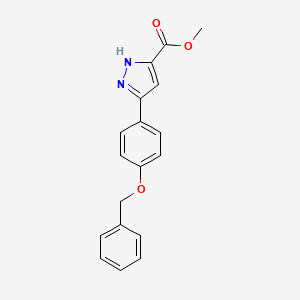
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring. This can be achieved by reacting 4-bromobenzaldehyde with allyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This is done by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium.
Acetamide Formation: The final step involves the formation of the acetamide group. This is achieved by reacting the thioether intermediate with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide, leading to the formation of azides or nitriles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; organic solvents like tetrahydrofuran; room temperature or reflux conditions.
Substitution: Sodium azide, potassium cyanide; organic solvents like dimethylformamide; room temperature or elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
科学研究应用
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens.
Medicine: Explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound. It shares the triazole core structure but lacks the acetamide group.
N-Phenylacetamide: A simpler compound that lacks the triazole and thioether groups. It is used as a reference compound in various studies.
Uniqueness
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide is unique due to its combination of functional groups. The presence of the triazole, thioether, and acetamide groups provides a versatile platform for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C19H17BrN4OS |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H17BrN4OS/c1-2-12-24-18(14-8-10-15(20)11-9-14)22-23-19(24)26-13-17(25)21-16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,21,25) |
InChI 键 |
MLPQHZCWZAJPIK-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12047797.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)


![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)

![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)
![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)

![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)
